Boc-Orn(2-Cl-Z)-OH
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Overview
Description
Boc-Orn(2-Cl-Z)-OH, also known as Nα-tert-butoxycarbonyl-Nδ-(2-chlorobenzyloxycarbonyl)-L-ornithine, is a derivative of the amino acid ornithine. This compound is commonly used in peptide synthesis as a protected form of ornithine, where the amino groups are protected by tert-butoxycarbonyl (Boc) and 2-chlorobenzyloxycarbonyl (2-Cl-Z) groups. These protecting groups prevent unwanted side reactions during peptide chain assembly, making this compound a valuable reagent in the field of synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Orn(2-Cl-Z)-OH typically involves the protection of the amino groups of ornithine. The process begins with the protection of the α-amino group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The δ-amino group is then protected using 2-chlorobenzyloxycarbonyl chloride under similar conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Boc-Orn(2-Cl-Z)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and 2-Cl-Z protecting groups to yield free ornithine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Major Products
Deprotection: The major product is free L-ornithine.
Coupling: The major products are peptides containing ornithine residues.
Scientific Research Applications
Boc-Orn(2-Cl-Z)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the design and synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the preparation of bioconjugates for targeted drug delivery and imaging.
Mechanism of Action
The mechanism of action of Boc-Orn(2-Cl-Z)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted side reactions during peptide chain assembly, ensuring the correct sequence and structure of the final peptide product. The Boc group is typically removed under acidic conditions, while the 2-Cl-Z group is removed via hydrogenolysis, allowing the free amino groups to participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
Boc-Orn(Z)-OH: Nα-tert-butoxycarbonyl-Nδ-benzyloxycarbonyl-L-ornithine.
Boc-Lys(2-Cl-Z)-OH: Nα-tert-butoxycarbonyl-Nε-(2-chlorobenzyloxycarbonyl)-L-lysine.
Uniqueness
Boc-Orn(2-Cl-Z)-OH is unique due to the presence of the 2-chlorobenzyloxycarbonyl protecting group, which offers greater stability and selectivity compared to the benzyloxycarbonyl group. This makes it particularly useful in complex peptide synthesis where selective deprotection is required .
Properties
IUPAC Name |
(2S)-5-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O6/c1-18(2,3)27-17(25)21-14(15(22)23)9-6-10-20-16(24)26-11-12-7-4-5-8-13(12)19/h4-5,7-8,14H,6,9-11H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWSQCSRXFQXKJ-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428477 |
Source
|
Record name | Boc-Orn(2-Cl-Z)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118554-00-0 |
Source
|
Record name | Boc-Orn(2-Cl-Z)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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